1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a carboxylic acid functional group. The presence of the chlorophenethyl group contributes to its biological activity and potential applications in medicinal chemistry.
The synthesis of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid has been documented in various studies, highlighting its preparation from itaconic acid and 2-amino-4-chlorophenol under specific reaction conditions . This compound has been explored for its derivatives and analogs, which further expand its chemical library for research purposes.
This compound can be classified as:
The synthesis typically involves a multi-step process starting from itaconic acid and 2-amino-4-chlorophenol. The reaction is conducted under reflux conditions, allowing for the formation of the desired pyrrolidine structure.
The molecular structure of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid features:
The compound can undergo various chemical reactions, including:
For instance, when treated with sulfuric acid and propan-2-ol at elevated temperatures, the compound yields derivatives with altered functional groups and properties .
The mechanism of action for this compound primarily involves interaction with biological targets such as enzymes or receptors. Its structural features allow it to participate in various biochemical pathways, potentially influencing metabolic processes.
Research indicates that similar compounds exhibit activity through inhibition or modulation of specific pathways, which could be investigated further through in vitro studies .
Relevant data includes spectral analysis confirming functional groups present in the molecule, such as carbonyl and hydroxyl groups .
1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid has potential applications in:
This compound serves as a valuable intermediate in synthesizing more complex molecules with potential therapeutic effects .
The development of 1-(4-chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 368870-06-8) represents a strategic evolution in heterocyclic drug design aimed at overcoming limitations of early pyrrolidinone-based therapeutics. This compound emerged circa 2020 as researchers sought to enhance the pharmacokinetic profiles of 5-oxopyrrolidine scaffolds by incorporating aromatic pharmacophores with halogen substituents. Its design was influenced by earlier observations that N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated promising bioactivity but suffered from metabolic instability and limited membrane penetration [8]. The intentional incorporation of the chlorophenethyl moiety—rather than direct phenyl attachment—addressed these deficiencies through optimized steric bulk and electron distribution, enabling improved target engagement.
This structural innovation coincided with growing recognition of pyrrolidinones as privileged scaffolds in CNS and antimicrobial drug discovery. The compound's emergence reflects a broader trend in medicinal chemistry where ≈68% of FDA-approved drugs (2015-2025) contain nitrogen heterocycles, with pyrrolidine derivatives representing 17% of these agents [6]. Its synthesis leveraged classic condensation approaches initially developed for simpler 1-aryl analogs, but required novel purification techniques to isolate the trans-isomer predominant in bioactive conformations [7].
Table 1: Structural Evolution of 5-Oxopyrrolidine Therapeutics
Generation | Prototype Structure | Bioactivity Limitations | Key Innovations |
---|---|---|---|
1st (1990s) | 1-Phenyl-5-oxopyrrolidine | Low metabolic stability | Basic scaffold identification |
2nd (2000s) | 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Poor blood-brain barrier penetration | Halogen introduction for enhanced binding |
3rd (2010s) | 1-(2,4-Difluorophenyl)-5-oxopyrrolidine derivatives | Limited solubility | Di-halogenation for improved physicochemical balance |
4th (2020s) | 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid | N/A (novel agent) | Chlorophenethyl chain for optimized sterics and electronics |
The 5-oxopyrrolidine core provides three-dimensional structural diversity critical for molecular recognition in biological systems. X-ray crystallography studies confirm that the cis-fused lactam ring adopts a semi-rigid "envelope" conformation that positions substituents in biologically relevant orientations [7]. This scaffold outperforms saturated pyrrolidines by enabling additional hydrogen bonding via the carbonyl oxygen (hydrogen bond acceptor capacity: 5.7 kcal/mol) and the carboxylic acid (dual H-bond donor/acceptor functionality) [8]. The scaffold's versatility is evidenced by its presence in compounds spanning antimicrobial to anticancer applications:
Antimicrobial Optimization: Derivatives like 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones demonstrate potent activity against vancomycin-intermediate Staphylococcus aureus (MIC = 2-8 µg/mL) by disrupting cell wall biosynthesis [2]. The carboxylic acid moiety enables salt formation that enhances aqueous solubility (>15 mg/mL in physiological pH) without compromising membrane permeability [9].
Oncotherapeutic Applications: In triple-negative breast cancer (MDA-MB-231) and melanoma (A375) models, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reduce viability through tubulin polymerization inhibition (IC₅₀ = 3.2 µM). Molecular dynamics simulations reveal the scaffold's carboxylic acid forms critical salt bridges with β-tubulin Arg278 residue [8].
Table 2: Bioactivity Comparison of 5-Oxopyrrolidine Derivatives
Compound | Biological Target | Key Pharmacodynamic Parameter | Structural Advantage |
---|---|---|---|
1-(2,4-Difluorophenyl) hydrazone | Melanoma A375 cells | IC₅₀ = 5.7 µM (2D), 8.3 µM (3D) | Fluorine-enhanced membrane penetration |
1-(4-Chlorophenethyl) core | Not fully characterized | Enhanced binding affinity (ΔG = -9.2 kcal/mol) | Chlorophenethyl improves hydrophobic contact surface |
1-(2-Hydroxy-5-methylphenyl) with 5-nitrothienyl | S. aureus biofilm | 94% biofilm disruption at 8 µg/mL | Nitrothiophene enhances electron affinity |
1-(3,5-Dichloro-2-hydroxyphenyl) | MRSA TCH 1516 | MIC = 2 µg/mL (4× clindamycin) | Di-chlorination optimizes steric occupancy |
The 4-chlorophenethyl moiety confers distinct advantages over simpler phenyl attachments through synergistic steric, electronic, and conformational effects. Chlorine's Hammett constant (σₚ = 0.23) and molar refractivity (6.03) balance electron withdrawal and van der Waals interactions, while the ethylene spacer enables optimal positioning in hydrophobic binding pockets. Computational studies indicate the chlorophenethyl group enhances binding free energy by -2.4 kcal/mol compared to unsubstituted phenethyl analogs [10]. This substituent specifically:
Modulates Lipophilicity: The chlorine atom increases log P by 0.8 units (experimental log P = 2.1) versus non-halogenated analogs, significantly improving membrane permeation (PAMPA permeability: 12 × 10⁻⁶ cm/s) without compromising aqueous solubility (68 µg/mL) [4] [10].
Enables Target-Specific Interactions: Molecular docking reveals the chlorine atom forms halogen bonds with protein backbone carbonyls (distance: 3.2-3.5 Å, angle: 155-165°), while the phenethyl group occupies deep hydrophobic clefts inaccessible to bulkier substituents [8]. This dual functionality explains the compound's enhanced selectivity for enzymes like BACE-1 (Kᵢ = 0.42 µM) versus structurally similar proteases [7].
Influences Conformational Dynamics: Nuclear Overhauser Effect (NOE) spectroscopy confirms the ethylene linker allows 15° greater rotational freedom than rigid phenyl attachments, enabling adaptive binding to biological targets with minimal entropic penalty [7].
Table 3: Physicochemical Properties of 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic Acid
Property | Value | Measurement Method | Pharmacological Significance |
---|---|---|---|
Molecular Formula | C₁₃H₁₄ClNO₃ | Elemental analysis | Balanced heteroatom composition |
Molecular Weight | 267.71 g/mol | Mass spectrometry | Optimal for CNS penetration (<450 Da) |
Melting Point | 148-150°C | Capillary method | Crystalline stability |
log P | 2.1 ± 0.3 | Reversed-phase HPLC | Enhanced membrane permeation |
Aqueous Solubility | 68 µg/mL (pH 7.4) | Shake-flask method | Injectable formulation compatible |
Hydrogen Bond Donors | 1 | Computational prediction | Target interaction versatility |
Hydrogen Bond Acceptors | 4 | Computational prediction | Solubility and binding capacity |
The chlorophenethyl group's optimization represents a case study in rational substituent engineering—its two-carbon chain length was systematically validated through comparative studies showing methylene and propyl analogs suffered 47% and 63% reduced activity, respectively [4]. Current research focuses on exploiting this moiety in PROTAC designs where its balanced hydrophobicity facilitates ternary complex formation [7].
Note: Compounds referenced in tables include but are not limited to: 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid, 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones, and 1-(3,5-Dichloro-2-hydroxyphenyl) analogs.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0